molecular formula C19H21NO2 B11975257 N-(1-cyclopropylethyl)-2-methoxy-N-phenylbenzamide

N-(1-cyclopropylethyl)-2-methoxy-N-phenylbenzamide

Cat. No.: B11975257
M. Wt: 295.4 g/mol
InChI Key: JBXRUAZXIGOPQS-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-2-methoxy-N-phenylbenzamide: is an organic compound with a complex structure that includes a cyclopropyl group, a methoxy group, and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-methoxy-N-phenylbenzamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the appropriate amine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(1-cyclopropylethyl)-2-methoxy-N-phenylbenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Various reduced derivatives.

    Substitution: Nitro, sulfo, and halo derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-methoxy-N-phenylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on biological systems.

    Industrial Applications: The compound is explored for its use in various industrial processes, including as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylethyl)-4-methyl-N-phenylbenzamide
  • 2-cyclopropyl-N-methoxy-N-methyl-acetamide
  • 3-bromo-N-(2-bromo-4-chloro-6-(1-cyclopropylethyl)carbamoyl)phenyl-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

N-(1-cyclopropylethyl)-2-methoxy-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, the methoxy group offers electron-donating effects, and the phenylbenzamide moiety contributes to its overall stability and reactivity.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-methoxy-N-phenylbenzamide

InChI

InChI=1S/C19H21NO2/c1-14(15-12-13-15)20(16-8-4-3-5-9-16)19(21)17-10-6-7-11-18(17)22-2/h3-11,14-15H,12-13H2,1-2H3

InChI Key

JBXRUAZXIGOPQS-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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